3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
Beschreibung
Eigenschaften
IUPAC Name |
3-ethyl-1-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3N4O3/c1-2-26-18(28)14-8-3-4-9-15(14)27(19(26)29)11-16-24-17(25-30-16)12-6-5-7-13(10-12)20(21,22)23/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWLTHFHPAYPST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 3-ethyl-1-((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel synthetic derivative that incorporates both quinazoline and oxadiazole moieties. These structural features are significant as they are associated with a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, supported by relevant research findings and case studies.
Chemical Structure and Properties
The chemical structure can be represented as follows:
- Molecular Formula : C19H18F3N5O2
- Molecular Weight : 403.37 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and quinazoline derivatives exhibit significant antimicrobial properties. For instance:
- In vitro Studies : The antimicrobial efficacy of similar compounds has been evaluated against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal pathogens like Candida albicans .
| Compound | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 8 |
| Compound B | E. coli | 16 |
| Compound C | C. albicans | 32 |
Anticancer Activity
The potential anticancer properties of the compound have also been investigated:
- Cell Line Studies : The compound was tested against several cancer cell lines including HCT116 (colon cancer), MCF7 (breast cancer), and HeLa (cervical cancer). The MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 | 25 |
| MCF7 | 30 |
| HeLa | 20 |
These results suggest that the compound may inhibit cancer cell proliferation effectively at micromolar concentrations.
The biological activity of the compound is hypothesized to involve multiple mechanisms:
- Inhibition of DNA Synthesis : Similar derivatives have shown to interfere with DNA replication in cancer cells.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to apoptosis in cancer cells .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
Case Studies
Several studies have explored the biological activity of quinazoline and oxadiazole derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of oxadiazole exhibited potent activity against multidrug-resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
- Anticancer Research : Research published in pharmacological journals highlighted that certain quinazoline derivatives showed significant cytotoxic effects against various human cancer cell lines, leading to further exploration into their therapeutic potential .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
The compound shares structural similarities with other oxadiazole-containing inhibitors, such as SLM6031434 and SLM6081442 (described in Theranostics, 2018). These analogs feature a 1,2,4-oxadiazole ring linked to a trifluoromethylphenyl group but differ in their core structures:
- SLM6031434 : Pyrrolidine-carboximidamide core with an octyloxy-phenyl substituent.
- SLM6081442 : R-enantiomer of SLM6031434, exhibiting reduced potency.
- Target compound : Quinazoline-dione core with a methyl bridge and 3-ethyl group.
| Feature | Target Compound | SLM6031434 | SLM6081442 |
|---|---|---|---|
| Core Structure | Quinazoline-2,4(1H,3H)-dione | Pyrrolidine-carboximidamide | Pyrrolidine-carboximidamide (R-enantiomer) |
| Oxadiazole Substituent | 3-(3-(trifluoromethyl)phenyl) | 4-(octyloxy)-3-(trifluoromethyl)phenyl | 4-(octyloxy)-3-(trifluoromethyl)phenyl |
| Key Functional Groups | 3-ethyl, methyl bridge | Octyloxy, S-configuration | Octyloxy, R-configuration |
Pharmacokinetic and Metabolic Stability
- The target compound’s 3-ethyl group and methyl bridge may reduce metabolic clearance compared to SLM6031434’s octyloxy chain, which could increase hepatic oxidation.
- The trifluoromethylphenyl group in all three compounds enhances stability by resisting cytochrome P450-mediated degradation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
